molecular formula C15H18N2O B601011 2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile CAS No. 120511-88-8

2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile

Cat. No. B601011
M. Wt: 242.32
InChI Key:
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Description

This compound, also known as Anastrozole EP Impurity E, is an alkylbenzene . It has a molecular formula of C15H18N2O and a molecular weight of 242.32 g/mol .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-[3-(cyano-dimethyl-methyl)-5-hydroxymethyl-phenyl]-2-methyl-propionitrile with sodium hydride in dry tetrahydrofuran . The mixture is heated and then evaporated, leaving a solid residue. This residue is suspended in dimethylacetamide and reacted with 1-(p-toluenesulfonyl)-1,2,4-triazole . The resulting product is then dissolved in ethylacetate and reacted with methane sulfonic acid until the liquid phase is acidic .


Molecular Structure Analysis

The IUPAC name of this compound is 2-[3-(2-cyanopropan-2-yl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile . The InChI string is InChI=1S/C15H18N2O/c1-14(2,9-16)12-5-11(8-18)6-13(7-12)15(3,4)10-17/h5-7,18H,8H2,1-4H3 . The canonical SMILES representation is CC©(C#N)C1=CC(=CC(=C1)CO)C©©C#N .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can react with sodium hydride in dry tetrahydrofuran, followed by a reaction with 1-(p-toluenesulfonyl)-1,2,4-triazole in dimethylacetamide .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 242.32 g/mol . Other physical and chemical properties are not specified in the search results.

Scientific Research Applications

Chemical Structures and Tautomeric Studies

  • NMR investigations of related compounds, including derivatives of 2,4-diaminothiazole, reveal insights into tautomeric structures and chemical properties. These studies focus on the behavior of cyano groups in different chemical environments, providing a foundation for understanding the structural dynamics of compounds like 2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile (Ceder & Beijer, 1975).

Synthesis and Properties of Related Compounds

  • Research on synthesizing related compounds with a focus on immunosuppressive effects has been conducted. These studies involve the introduction of phenyl rings into alkyl chains, crucial for understanding the chemical behavior of complex cyano compounds (Kiuchi et al., 2000).

Resin and Polymer Applications

  • Studies on polyester-type phthalonitrile cyano resin, including compounds with structures similar to 2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile, have shown potential applications in high-temperature resistant materials. The thermal and rheological properties of these resins are significant for industrial applications (Wang et al., 2020).

Quantum Mechanical and Molecular Studies

  • Comprehensive quantum mechanical studies on analogs, including triazole derivatives, provide insights into the structural, electronic, and biological properties of compounds. These studies are pivotal in understanding the physicochemical characteristics of complex cyano compounds (Al-Otaibi et al., 2020).

Chemical Reactions and Synthesis

  • Investigations into the synthesis and chemical reactions of similar compounds, including studies on free radicals and their interactions with different chemical structures, contribute to a deeper understanding of the reactivity and potential applications of cyano compounds (Milovskaya et al., 1958).

properties

IUPAC Name

2-[3-(2-cyanopropan-2-yl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-14(2,9-16)12-5-11(8-18)6-13(7-12)15(3,4)10-17/h5-7,18H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEAQICJSGOGID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC(=CC(=C1)CO)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile

CAS RN

120511-88-8
Record name 1,3-Benzenediacetonitrile, 5-(hydroxymethyl)-alpha1,alpha1,alpha3,alpha3-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120511888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-[5-(hydroxymethyl)-1,3-phenylene]bis(2-methylpropanenitrile)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-(HYDROXYMETHYL)-.ALPHA.1,.ALPHA.1,.ALPHA.3,.ALPHA.3-TETRAMETHYL-1,3-BENZENEDIACETONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5893LNR941
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of methyl 3,5-bis(1-cyano-1-methyl ethyl)benzoate (5.6 g), lithium borohydride (0.44 g) and tetrahydrofuran (30 ml) was heated under reflux for 2 h. The mixture was cooled and stirred while 2N aqueous hydrochloric acid was added dropwise until the solution remained acidic, and then the mixture was extracted twice with ethyl acetate. The combined extracts were washed with 1N aqueous potasium bicarbonate solution and then dried and evaporated to dryness under reduced pressure to give 2,2'-(5-hydroxymethyl-1,3-phenylene)di(2-methylpropiononitrile), mp. 151°-153°, which was used without further purification.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile
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2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile
Reactant of Route 3
2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile
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2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile
Reactant of Route 5
2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile
Reactant of Route 6
2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile

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